1-Hydroxycyclopropane-1-carbonitrile
Description
Properties
IUPAC Name |
1-hydroxycyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c5-3-4(6)1-2-4/h6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNIISSYNHNAEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504274 | |
| Record name | 1-Hydroxycyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14743-56-7 | |
| Record name | 1-Hydroxycyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydroxycyclopropane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Elucidation of Reaction Mechanisms and Reactive Pathways of 1 Hydroxycyclopropane 1 Carbonitrile
Mechanistic Investigations of Cyclopropane (B1198618) Ring Transformations in 1-Hydroxycyclopropane-1-carbonitrile Derivatives
The high ring strain of the cyclopropane ring in this compound derivatives makes it susceptible to various ring-opening reactions, which can proceed through different mechanistic pathways depending on the nature of the reactants and reaction conditions.
Nucleophilic Ring Opening Reactions of Cyclopropane Nitriles
The presence of electron-withdrawing groups, such as the nitrile and ester moieties, activates the cyclopropane ring towards nucleophilic attack. This ring-opening can proceed via an S\textsubscript{N}2-like mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the cyclopropane ring, leading to the cleavage of a C-C bond. researchgate.net For instance, donor-acceptor cyclopropanes readily react with a variety of nucleophiles, including arenes, indoles, azides, diketones, and alcohols, often catalyzed by a Brønsted acid in a fluorinated alcohol solvent like hexafluoroisopropanol (HFIP). researchgate.net
The regioselectivity of the nucleophilic attack is influenced by the substituents on the cyclopropane ring. In the case of aryl-substituted cyclopropanes, the reaction can proceed through an S\textsubscript{N}1-type mechanism involving a stabilized carbocation intermediate. researchgate.net The choice of nucleophile and reaction conditions can direct the reaction towards different products.
| Cyclopropane Derivative | Nucleophile | Catalyst/Conditions | Product(s) | Reference |
| Donor-acceptor cyclopropanes | Arenes, indoles, azides, diketones, alcohols | Brønsted acid/HFIP | Ring-opened products | researchgate.net |
| Glycal-derived gem-dibromocyclopropanes | Sodium alkoxide/alcohol | 0-80 °C | 2-deoxy-2-(E-bromomethylene)pyranosides | uq.edu.au |
| Aryl cyclopropanes | Oxo-amination reagents | Photoredox catalysis | β-amino ketone derivatives | researchgate.net |
Oxidative Fragmentation Pathways of Hydroxycyclopropane Units
The hydroxycyclopropane unit can undergo oxidative fragmentation, leading to the cleavage of the cyclopropane ring and the formation of acyclic products. These reactions often proceed through radical intermediates. For instance, oxidative radical ring-opening/cyclization of cyclopropanols can be initiated by the homolytic cleavage of the O-H bond to form an oxygen-centered radical. This is followed by ring opening to generate an alkyl radical, which can then react further. beilstein-journals.org
In the context of this compound, oxidative conditions can lead to the formation of various fragmented products. The specific pathway and resulting products are highly dependent on the oxidizing agent and the substitution pattern of the cyclopropane ring. For example, treatment of cyclopropane derivatives with certain oxidizing agents can lead to the formation of 1,3-difunctionalized products. researchgate.net While specific studies on the oxidative fragmentation of this compound are limited, the general principles of oxidative radical reactions of cyclopropanes provide a framework for understanding these transformations. beilstein-journals.org
Intramolecular Rearrangements and Cyclization Processes Involving the Carbonitrile Moiety
The presence of both a hydroxyl group and a nitrile group in this compound allows for a variety of intramolecular reactions. These processes can lead to the formation of new cyclic structures and are often influenced by reaction conditions and the presence of catalysts.
One potential pathway is the intramolecular cyclization of the hydroxyl group onto the nitrile moiety, which could lead to the formation of a cyclic iminoether. This type of reaction is analogous to the intramolecular cyclization of delta-hydroxy acids to form lactones. youtube.com The feasibility and outcome of such a cyclization would depend on the ring size of the resulting product and the activation of the nitrile group, which can be facilitated by acid or base catalysis.
Stereochemical Course of Reactions Involving the Cyclopropane and Hydroxyl/Nitrile Moieties
The stereochemistry of reactions involving this compound is of significant interest due to the presence of a chiral center at the carbon bearing the hydroxyl and nitrile groups. The stereochemical outcome of reactions, such as nucleophilic ring opening or additions to the nitrile group, can be influenced by the existing stereocenter and the reaction mechanism.
For instance, in the asymmetric ring-opening of donor-acceptor cyclopropanes with 1,3-cyclodiones, the use of a Cu(II)/trisoxazoline catalyst has been shown to produce enantioenriched γ-hydroxybutyric acid derivatives with high yields and enantiomeric excesses. rsc.org This highlights the potential for stereocontrol in reactions of cyclopropane derivatives through the use of chiral catalysts.
The stereospecificity of reactions is also a key consideration. For example, catalytic cyclopropanation reactions can proceed with high stereospecificity, where the stereochemistry of the starting olefin is retained in the cyclopropane product. researchgate.net While specific studies on the stereochemical course of reactions of this compound are not extensively documented, the principles established for related systems provide a basis for predicting and controlling the stereochemical outcomes.
Influence of Catalysis and Reaction Conditions on Mechanistic Pathways
Catalysis plays a pivotal role in directing the mechanistic pathways of reactions involving this compound and its derivatives. The choice of catalyst and reaction conditions can selectively favor one reaction pathway over another, leading to different products.
Brønsted acids, for example, have been shown to catalyze the nucleophilic ring-opening of donor-acceptor cyclopropanes, expanding the scope of both the cyclopropane and the nucleophile. researchgate.net The use of a fluorinated alcohol solvent like HFIP can further enhance the reactivity. researchgate.net
In multicomponent reactions, a suitable catalytic system can not only promote the reaction but also control the regio- and stereoselectivity by favoring a specific reaction pathway among several possibilities. researchgate.net The concept of catalytic resonance theory suggests that by applying oscillating binding energies to a catalyst, it is possible to selectively enhance one parallel reaction pathway over another. researchgate.net
The table below summarizes the influence of different catalysts on the reactions of cyclopropane derivatives.
| Catalyst Type | Reaction Type | Effect on Mechanism | Reference |
| Brønsted Acid (e.g., TfOH) | Nucleophilic Ring Opening | Promotes ring opening, expands substrate scope. | researchgate.net |
| Lewis Acid (e.g., Cu(II)/trisoxazoline) | Asymmetric Ring Opening | Induces high enantioselectivity. | rsc.org |
| Transition Metals (e.g., Rh(II), Cu) | Cyclopropanation | Catalyzes carbene transfer with high stereospecificity. | researchgate.net |
| Base (e.g., NaOR) | Ring Opening of gem-dihalocyclopropanes | Promotes elimination followed by nucleophilic addition. | uq.edu.au |
Computational Chemistry and Theoretical Analysis of 1 Hydroxycyclopropane 1 Carbonitrile
Quantum Chemical Studies on Electronic Structure and Bonding Characteristics
Quantum chemical calculations are instrumental in elucidating the electronic structure and bonding characteristics of 1-hydroxycyclopropane-1-carbonitrile. The cyclopropane (B1198618) ring, a three-membered carbocycle, is characterized by significant ring strain due to its 60° C-C-C bond angles, a substantial deviation from the ideal 109.5° for sp³ hybridized carbon. youtube.com This strain profoundly influences the molecule's electronic properties. The C-C bonds in cyclopropane possess enhanced π-character and are described as "bent bonds," with the inter-orbital angle being around 104°. youtube.comaip.org This feature makes the cyclopropyl (B3062369) group a versatile player in molecular design, impacting potency and metabolic stability in drug molecules. nih.govacs.org
In this compound, the electronic landscape is further shaped by the presence of the hydroxyl (-OH) and nitrile (-CN) functional groups. The hydroxyl group, a strong hydrogen bond donor and acceptor, and the nitrile group, a good electron acceptor, introduce significant polarity to the molecule. Density Functional Theory (DFT) calculations on related cyclopropyl systems have shown that substituents can significantly alter the charge distribution and bond lengths within the cyclopropane ring. researchgate.net For instance, a cyclopropyl group has been shown to stabilize a singlet carbene more effectively than an isopropyl group by approximately 9 kcal/mol, highlighting its unique electronic donating capabilities through hyperconjugation. researchgate.net
While specific high-level computational studies on the electronic structure of this compound are not abundant in the literature, data for the closely related 1-hydroxycyclopropane-1-carboxylic acid is available. researchgate.netnih.gov Furthermore, general computational properties for this compound's structural analog, 1-(1-Hydroxycyclobutyl)cyclopropane-1-carbonitrile, have been documented. nih.gov
Table 1: Computed Properties of 1-Hydroxycyclopropane-1-carboxylic acid
| Property | Value |
| Molecular Formula | C₄H₆O₃ |
| Molecular Weight | 102.09 g/mol |
| XLogP3-AA | -0.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Exact Mass | 102.031694049 g/mol |
| Monoisotopic Mass | 102.031694049 g/mol |
| Topological Polar Surface Area | 57.5 Ų |
| Heavy Atom Count | 7 |
| Formal Charge | 0 |
| Complexity | 104 |
This data is provided for the related compound 1-hydroxycyclopropane-1-carboxylic acid due to the limited availability of specific data for this compound. nih.gov
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the determination of reaction energy profiles.
The formation of cyanohydrins, in general, proceeds via the nucleophilic addition of a cyanide ion to a carbonyl compound. youtube.comyoutube.comlibretexts.orglibretexts.org The reaction is typically base-catalyzed to generate the cyanide anion, which is a potent nucleophile. libretexts.orglibretexts.org The Gibbs free energy of reaction for cyanohydrin formation is generally favorable. For instance, computational studies on the hydrocyanation of various substrates have been performed to understand the energy landscapes. nih.gov
In the context of this compound, its synthesis would likely involve the reaction of cyclopropanone (B1606653) with a cyanide source. Theoretical calculations on the hydroboration of cyclopropane have shown that the reaction can proceed through different transition states, with the three-centered transition state being energetically preferred over the four-centered one. nih.gov A study on the hydroalumination of cyclopropane also investigated transition states. nih.gov These studies on related cyclopropane reactions provide a framework for understanding the potential energy surfaces involved in reactions of this compound. The activation barriers for such reactions are influenced by factors like ring strain and the electronic nature of the substituents. rsc.org
Computational chemistry plays a crucial role in predicting and rationalizing the regioselectivity and stereoselectivity of chemical reactions. khanacademy.org For reactions involving substituted cyclopropanes, the site of nucleophilic or electrophilic attack is a key question. DFT studies on the [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes have shown that the presence of the cyclopropane ring can influence the regioselectivity of the reaction. rsc.org
In the formation of this compound from cyclopropanone, the addition of the cyanide nucleophile to the carbonyl carbon is the key step. Since cyclopropanone is a symmetric molecule, regioselectivity is not a factor in this specific reaction. However, in reactions of this compound itself, the presence of the hydroxyl and nitrile groups would direct the regioselectivity of subsequent transformations. For example, in a ring-opening reaction, the site of bond cleavage would be influenced by the electronic effects of these substituents.
Stereoselectivity, on the other hand, would be a critical aspect if the cyclopropane ring were to be substituted. Computational studies on the stereoselective synthesis of cyclopropane rings have been conducted to understand the factors controlling the formation of specific stereoisomers.
Analysis of Intermolecular Interactions and Supramolecular Assembly of Related Structures
The hydroxyl and nitrile groups in this compound are capable of participating in various intermolecular interactions, most notably hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. These interactions are expected to play a significant role in the supramolecular assembly of the molecule in the solid state and in solution.
Studies on the supramolecular assembly of related compounds, such as cyclophosphazene derivatives, have shown the formation of intricate networks mediated by N–H⋯N and C–H⋯N hydrogen bonds. rsc.org Similarly, the analysis of cyclodextrin-based nanospheres has highlighted the importance of non-covalent interactions in the formation of supramolecular structures. nih.gov The principles of supramolecular assembly are governed by a combination of interactions including hydrogen bonds, van der Waals forces, and π-π stacking. nso-journal.org While specific studies on the supramolecular assembly of this compound are scarce, the known hydrogen bonding capabilities of its functional groups suggest that it would form well-defined supramolecular structures.
Advanced Applications of 1 Hydroxycyclopropane 1 Carbonitrile in Organic Synthesis
1-Hydroxycyclopropane-1-carbonitrile as a Key Building Block for Complex Molecular Architectures
This compound serves as a valuable and versatile building block in organic synthesis, prized for its compact and strained three-membered ring system combined with two reactive functional groups: a hydroxyl group and a nitrile. This unique combination allows for its strategic incorporation into a variety of complex molecular frameworks. The cyclopropane (B1198618) unit itself is a key structural motif found in numerous biologically active compounds and natural products, imparting specific conformational constraints and metabolic stability. marquette.edu The presence of the hydroxyl and nitrile moieties provides convenient handles for a wide array of chemical transformations, enabling chemists to elaborate the simple cyclopropane core into more intricate and functionally diverse structures.
The utility of this scaffold is highlighted by its role as a precursor to other important cyclopropane derivatives. For instance, the related compound, 1-hydroxycyclopropane-1-carboxylic acid, which can be derived from the nitrile, is a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals. google.comgoogle.com The inherent reactivity of the strained ring and the orthogonal reactivity of the functional groups make this compound an attractive starting material for constructing molecules with defined three-dimensional orientations.
Synthesis of Diverse Functionalized Cyclopropane Derivatives
The bifunctional nature of this compound allows for the synthesis of a wide range of functionalized cyclopropane derivatives. The hydroxyl and nitrile groups can be modified independently or in concert to introduce new functionalities and build molecular complexity. This strategic derivatization is central to its application as a versatile synthetic intermediate.
A primary pathway for diversification involves transformations of the nitrile group. The cyano group is exceptionally versatile and can be converted into various other functionalities. researchgate.net For example, hydrolysis of the nitrile leads to the corresponding carboxylic acid, 1-hydroxycyclopropane-1-carboxylic acid, or the intermediate amide. patsnap.comchemistrysteps.com This opens up access to a vast field of carboxylate chemistry, including esterification and amidation. Alternatively, reduction of the nitrile group, typically with powerful reducing agents like lithium aluminum hydride, yields the corresponding aminomethyl derivative, 1-(aminomethyl)cyclopropan-1-ol, introducing a basic nitrogen atom and a new point for further functionalization. libretexts.org
Simultaneously, the hydroxyl group can be targeted. Standard reactions such as esterification or etherification can be employed to protect the hydroxyl group or to introduce specific functionalities that may be required for subsequent synthetic steps or for the final target molecule's biological activity. These derivatizations allow for a modular approach to building complex cyclopropane-containing molecules, where different functionalities can be systematically introduced. nih.gov The ability to create libraries of diverse cyclopropane structures from a single, readily accessible precursor is a significant advantage in medicinal chemistry and materials science. nih.gov
Strategic Incorporation into Natural Product Synthetic Endeavors
The cyclopropane ring is a structural feature in a wide array of natural products, often contributing significantly to their biological activity. marquette.edursc.org These natural products include terpenes, fatty acid metabolites, and unique amino acids. While direct incorporation of this compound into a specific named natural product synthesis is not extensively documented in readily available literature, its derivatives, particularly 1-hydroxycyclopropane-1-carboxylic acid, are recognized as crucial intermediates. google.comgoogle.com
The synthetic strategies employed for natural products containing the cyclopropane moiety often rely on building blocks that allow for precise stereochemical control. The rigid framework of compounds like this compound makes them appealing for constructing molecules with well-defined orientations of pendant functional groups. marquette.edu For example, the synthesis of Curacin A, a potent anticancer agent isolated from a cyanobacterium, features a complex cyclopropane-containing structure. marquette.edu The methodologies developed for creating such substituted cyclopropanes are often applicable to precursors like this compound. The ability to transform the nitrile and hydroxyl groups allows for the elaboration of the cyclopropane core to match the substitution patterns found in complex natural targets.
Synthetic Transformations for Diversification of the this compound Core
The chemical versatility of this compound is rooted in the distinct reactivity of its three primary components: the hydroxyl group, the nitrile functionality, and the cyclopropane ring itself. Each of these can be selectively targeted to generate a diverse array of derivative compounds.
Derivatization of the Hydroxyl Group (e.g., Esterification, Etherification)
The tertiary hydroxyl group of this compound can be readily derivatized using standard organic chemistry methodologies to yield esters and ethers. These transformations are crucial for protecting the hydroxyl group during subsequent reactions or for introducing new functional moieties into the molecule.
Esterification: The formation of esters is typically achieved by reacting the alcohol with acyl chlorides or carboxylic anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. researchgate.netnih.gov For example, reaction with acetyl chloride would yield 1-cyanocyclopropyl acetate.
Etherification: Synthesis of ethers from a tertiary alcohol like this can be more challenging but is achievable under specific conditions. The Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common method. Due to the steric hindrance of a tertiary alcohol, strong bases and reactive alkylating agents may be required.
Below is a table summarizing common derivatization reactions for the hydroxyl group.
| Reaction Type | Reagent(s) | Product Class |
| Esterification | Acyl Chloride (e.g., Acetyl chloride), Base | Cyclopropyl (B3062369) Ester |
| Esterification | Carboxylic Anhydride (e.g., Acetic anhydride) | Cyclopropyl Ester |
| Etherification | Strong Base (e.g., NaH), Alkyl Halide (e.g., CH₃I) | Cyclopropyl Ether |
These derivatization reactions are fundamental tools for chemists, allowing the hydroxyl group's reactivity to be masked or harnessed to build more complex structures. nih.govunomaha.edu
Transformations Involving the Nitrile Functionality (e.g., Hydrolysis, Reduction)
The nitrile group is a highly valuable functional group due to the wide range of transformations it can undergo. researchgate.net It can be viewed as a masked carboxylic acid or amine, providing significant synthetic flexibility.
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemistrysteps.com Acid-catalyzed hydrolysis typically involves heating the nitrile in an aqueous acid solution (e.g., H₂SO₄ or HCl). The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylic acid, yielding 1-hydroxycyclopropane-1-carboxylic acid. chemistrysteps.com Basic hydrolysis uses an aqueous base solution (e.g., NaOH), initially forming a carboxylate salt, which is then protonated in an acidic workup to give the final carboxylic acid.
Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, which proceeds via nucleophilic hydride additions to the nitrile's electrophilic carbon. libretexts.org The reaction ultimately produces 1-(aminomethyl)cyclopropan-1-ol after an aqueous workup. This reaction is an excellent method for introducing a primary amine into the molecular structure. libretexts.org
The table below details key transformations of the nitrile group.
| Reaction Type | Reagent(s) | Intermediate | Final Product |
| Acid Hydrolysis | H₃O⁺, Heat | Amide | Carboxylic Acid |
| Base Hydrolysis | 1. OH⁻, Heat 2. H₃O⁺ | Carboxylate Salt | Carboxylic Acid |
| Reduction | 1. LiAlH₄ 2. H₂O | Imine Anion Complex | Primary Amine |
Cyclopropane Ring Modifications and Rearrangements
The cyclopropane ring, characterized by its significant ring strain, can undergo a variety of modifications and rearrangements, particularly under conditions that promote the formation of cationic or radical intermediates. These reactions can lead to the formation of larger rings or acyclic structures, providing pathways to unique molecular scaffolds.
While specific examples detailing the ring rearrangements of this compound are not prevalent, the general reactivity of substituted cyclopropanes provides a guide. Donor-acceptor cyclopropanes, which possess both an electron-donating and an electron-withdrawing group, are known to be highly reactive substrates. mdpi.comnih.gov The hydroxyl group (or a derivative) can act as a donor, while the nitrile acts as an acceptor, potentially facilitating ring-opening reactions.
For instance, treatment with strong acids could lead to protonation of the hydroxyl group, followed by its departure as water to form a cyclopropylcarbinyl cation. This highly unstable intermediate is prone to rapid rearrangement. One possible outcome is a ring-expansion reaction to form a cyclobutene (B1205218) or cyclobutanone (B123998) derivative. Alternatively, the cation could be trapped by a nucleophile, leading to a ring-opened product. These types of rearrangements allow chemists to leverage the stored energy of the three-membered ring to access more complex cyclic and acyclic systems. marquette.edu
Strategic Application in the Design of Novel Synthetic Intermediates
This compound is a versatile building block in organic synthesis, primarily owing to the inherent reactivity of its bifunctional nature—possessing both a hydroxyl and a nitrile group on a strained cyclopropane ring. This unique structural arrangement allows for its strategic application in the design of a variety of novel synthetic intermediates, which are valuable precursors for more complex molecules in medicinal and materials chemistry. The reactivity of the cyanohydrin moiety, combined with the potential for the cyclopropane ring to undergo specific transformations, opens up diverse synthetic pathways.
The strategic utility of this compound lies in its ability to be transformed into a range of functionalized cyclopropane derivatives. These transformations often involve the selective reaction of either the hydroxyl or the nitrile group, or a concerted reaction involving both. The resulting intermediates, such as aminocyclopropanes, cyclopropanecarboxylic acids, and spirocyclic compounds, are highly sought after in drug discovery and the development of agrochemicals.
Detailed Research Findings
Research in the field of cyclopropane chemistry has highlighted the importance of functionalized cyclopropyl motifs in bioactive molecules. While direct studies on the extensive applications of this compound are not broadly reported, the known chemical behavior of cyanohydrins and cyclopropanes provides a strong basis for its strategic use. The primary strategies involve the conversion of the nitrile and hydroxyl groups into other key functionalities.
One of the most significant applications is the synthesis of 1-aminocyclopropane derivatives. The reduction of the nitrile group in this compound would yield a 1-hydroxy-1-(aminomethyl)cyclopropane. Such compounds are valuable as constrained amino alcohol building blocks. The resulting primary amine can be further elaborated to introduce a wide array of substituents, leading to diverse libraries of compounds for biological screening. Cyclopropylamines, in general, are recognized as important pharmacophores in medicinal chemistry.
Furthermore, hydrolysis of the nitrile group provides a direct route to 1-hydroxycyclopropanecarboxylic acid, a well-established synthetic intermediate. google.comgoogle.com This carboxylic acid can then participate in a variety of coupling reactions to form amides, esters, and other derivatives. The presence of the hydroxyl group offers an additional site for modification or can influence the stereochemical outcome of subsequent reactions.
The strained cyclopropane ring itself can be a site of reactivity. Under specific conditions, ring-opening reactions can occur, leading to linear or larger cyclic structures that are not readily accessible through other synthetic routes. This potential for ring expansion or functional group transposition further broadens the utility of this compound as a precursor to novel intermediates.
The following table outlines the potential transformations of this compound and the resulting novel synthetic intermediates:
| Starting Material | Transformation | Reagents/Conditions | Resulting Intermediate | Significance of Intermediate |
| This compound | Nitrile Reduction | LiAlH₄, H₂/Raney Ni | 1-Hydroxy-1-(aminomethyl)cyclopropane | Precursor for constrained amino alcohols and cyclopropylamine (B47189) derivatives. |
| This compound | Nitrile Hydrolysis | H₃O⁺, heat | 1-Hydroxycyclopropanecarboxylic acid | Building block for esters, amides, and other carboxylic acid derivatives. google.comgoogle.com |
| This compound | Ritter Reaction | H₂SO₄, R-CN | N-Substituted 1-hydroxycyclopropyl amides | Access to functionalized amide intermediates. |
| This compound | Hydroxyl Group Protection | Silylating agents (e.g., TBDMSCl) | 1-(Trialkylsilyloxy)cyclopropane-1-carbonitrile | Allows for selective reaction at the nitrile group. |
| This compound | Dehydration | Dehydrating agents | Cyclopropene-1-carbonitrile | A highly reactive dienophile for cycloaddition reactions. |
These transformations underscore the strategic value of this compound in generating a diverse array of synthetic intermediates. The ability to access multiple functionalities from a single, readily prepared starting material makes it an attractive component in the toolbox of synthetic organic chemists. The resulting intermediates, with their unique three-dimensional structures imparted by the cyclopropane ring, are of particular interest for applications in areas where molecular rigidity and specific spatial arrangements are crucial for biological activity or material properties. The development of methodologies for the synthesis of functionalized cyclopropanes continues to be an active area of research. nih.govnih.govsemanticscholar.org
Stereochemical Control and Asymmetric Synthesis in 1 Hydroxycyclopropane 1 Carbonitrile Chemistry
Development of Enantioselective and Diastereoselective Synthetic Strategies
The creation of the strained, chiral cyclopropane (B1198618) ring with specific stereochemistry presents a significant synthetic challenge. Enantioselective strategies aim to produce one enantiomer in excess over the other, while diastereoselective strategies focus on forming one diastereomer over others when multiple stereocenters are created in a single reaction. The development of these methods is crucial for producing optically active cyclopropanes, which are key structural motifs in numerous pharmaceuticals and natural products. rochester.edu
Modern approaches often seek to establish stereocenters with high fidelity, utilizing methods that range from catalysis to substrate-based control. For instance, in the synthesis of complex molecules, the diastereoselective cyclopropanation of a chiral macrocyclic allylic alcohol has been used as a key step. wiley-vch.de These strategies are fundamental to accessing specific, biologically active isomers of cyclopropane-containing compounds. wiley-vch.de
The development of chiral catalysts is at the forefront of asymmetric synthesis, enabling the production of enantioenriched compounds from prochiral starting materials. diva-portal.org A small amount of a chiral catalyst can generate a large quantity of a chiral product, a principle that has been successfully applied to the synthesis of cyanohydrins and cyclopropanes. diva-portal.org
Transition Metal Catalysts A significant number of chiral Lewis acidic metal complexes have been explored for asymmetric cyanohydrin synthesis. diva-portal.org Titanium(IV)-Schiff base complexes are among the most studied catalysts for the asymmetric addition of cyanide to aldehydes. diva-portal.orgresearchgate.net Bimetallic titanium(salen) complexes, for example, have been shown to catalyze the asymmetric addition of potassium cyanide to aldehydes, producing cyanohydrin esters with good enantiomeric excesses. researchgate.net Other metals like aluminum, vanadium, and lanthanides have also been employed in this context. diva-portal.org For cyclopropanation reactions, rhodium and copper catalysts are prominent, and cobalt-catalyzed systems have been developed for the cross-coupling of Grignard reagents to form cyclopropane rings. organic-chemistry.org
Organocatalysts Organocatalysis offers a metal-free alternative for asymmetric synthesis. Chiral bifunctional organocatalysts have been designed for the highly enantio- and diastereoselective synthesis of tetrahydropyrans through a process involving the dynamic kinetic resolution of reversibly formed chiral cyanohydrins. researchgate.net These catalysts can recognize a specific conformation of the reaction intermediate, controlling stereoselectivity. researchgate.net Recently, confined organocatalysts have been developed for the highly enantioselective cyanosilylation of ketones, achieving selectivity that can surpass even biocatalysts for certain small substrates. nih.gov
Biocatalysts Enzymes are highly effective and stereoselective catalysts provided by nature. Hydroxynitrile lyases (HNLs) are widely used for the synthesis of enantiopure cyanohydrins from aldehydes or ketones. nih.gov For example, (R)-oxynitrilases can be immobilized and used to produce (R)-cyanohydrins in high yields and with enantioselectivities up to >99% ee. nih.gov To overcome limitations such as enzyme instability at low pH, reactions can be performed in organic solvents with minimal water, using whole recombinant cells expressing the desired enzyme, such as Arabidopsis thaliana HNL. nih.gov
Engineered hemoproteins, such as myoglobin (B1173299) and cytochrome P450 variants, have emerged as powerful biocatalysts for asymmetric cyclopropanation. rochester.edunih.govnih.gov Through directed evolution, these enzymes can be tailored to produce specific stereoisomers of cyclopropane products with exceptional diastereo- and enantioselectivity. rochester.edunih.govnih.gov This approach has been used to synthesize the chiral cyclopropane cores of several drugs on a gram scale. rochester.edunih.gov
In substrate-controlled synthesis, the stereochemical outcome of a reaction is dictated by a chiral center already present in the substrate. rsc.org This strategy is particularly effective in the cyclopropanation of chiral allylic alcohols. The existing hydroxyl group can direct the reagent to one face of the double bond, leading to high diastereoselectivity. wiley-vch.de
The stereochemical result can often be predicted by analyzing the ground-state conformation of the substrate, where minimizing steric strain (A-strain) is a key factor. wiley-vch.de This method has been successfully applied to the diastereoselective cyclopropanation of five-, six-, and seven-membered ring allylic alcohols. wiley-vch.de The use of enantiomerically enriched cyclopropanol (B106826) intermediates is a classic example of this substrate-controlled approach. rsc.org
Preparation of Enantiopure 1-Hydroxycyclopropane-1-carbonitrile and Its Chiral Derivatives
Accessing enantiopure this compound and its derivatives relies on the successful application of asymmetric synthetic methods. The "chiral pool" provides a foundational strategy, where syntheses begin with abundant, inexpensive, enantiopure natural products like amino acids, sugars, or terpenes. wikipedia.orgnih.gov This approach leverages the inherent chirality of the starting material, which is carried through the synthetic sequence. wikipedia.org
However, the most direct route to enantiopure cyclopropane derivatives is through highly selective catalytic reactions. Biocatalytic methods, in particular, have proven exceptionally effective. Engineered myoglobin variants have been used for the multigram synthesis of chiral cyclopropane drug precursors with excellent diastereo- and enantioselectivity (98–99.9% de; 96–99.9% ee). rochester.edunih.gov Similarly, combining enzyme screening with protein engineering of halohydrin dehalogenases allows for the enantiocomplementary synthesis of various chiral β-hydroxy nitriles with optical purities up to >99% ee. bohrium.com These methods can often be scaled up for practical production. rochester.edubohrium.com A chemo-biocatalytic strategy using an engineered myoglobin has enabled the synthesis of nitrile-substituted cyclopropanes with up to 99.9% de and ee at a preparative scale. rochester.edu
Stereochemical Analysis of Reaction Products (e.g., Diastereomeric Ratio, Enantiomeric Excess)
The success of any stereoselective synthesis is measured by the stereochemical purity of the product. The two key metrics are the diastereomeric ratio (dr) or diastereomeric excess (de), and the enantiomeric excess (ee). Diastereomeric ratio refers to the ratio of diastereomers formed in a reaction, while enantiomeric excess quantifies the degree to which one enantiomer is present in greater quantity than the other.
Modern analytical techniques, particularly chiral chromatography (HPLC and SFC), are essential for determining these values. nih.gov The development of highly stereoselective biocatalysts has led to reactions that produce cyclopropane derivatives with near-perfect stereocontrol. For example, an engineered heme protein was used to synthesize a cyclopropane precursor for the drug ticagrelor (B1683153) with very high diastereoselectivity (>99% dr) and enantioselectivity (98% ee). nih.gov In other work, myoglobin-based catalysts have achieved outstanding selectivity in the synthesis of nitrile-substituted cyclopropanes and cyclopropyl (B3062369) ketones, consistently reaching >99% de and ee. rochester.edunih.gov
Below are tables summarizing the stereoselectivity achieved in various catalytic systems for the synthesis of chiral cyclopropanes and related compounds.
Table 1: Stereoselectivity in Biocatalytic Cyclopropanation This table presents representative results for the synthesis of chiral cyclopropanes using engineered enzyme catalysts.
| Catalyst System | Substrate | Product Type | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Engineered Myoglobin | Styrene derivative | 1-Carboxy-2-aryl-cyclopropane | 98–99.9% | 96–99.9% | rochester.edu, nih.gov |
| Engineered Truncated Globin | 3,4-Difluorostyrene | Precursor to Ticagrelor | >99% | 98% | nih.gov |
| Engineered Myoglobin | Styrene | Nitrile-substituted cyclopropane | 99.9% | 99.9% | rochester.edu |
Table 2: Stereoselectivity in Chiral Cyanohydrin Synthesis This table shows examples of enantioselectivity achieved in the synthesis of chiral cyanohydrins using various catalytic methods.
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Immobilized (R)-oxynitrilase | Aldehyde | (R)-Cyanohydrin | up to >99% | nih.gov |
| Halohydrin Dehalogenase | Epoxide | β-Hydroxy nitrile | up to >99% | bohrium.com |
| Confined Organocatalyst | 2-Butanone | Silylated cyanohydrin | 96% (98:2 er) | nih.gov |
Advanced Analytical Methodologies in 1 Hydroxycyclopropane 1 Carbonitrile Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules like 1-Hydroxycyclopropane-1-carbonitrile. rsc.org It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. For this specific molecule, both ¹H and ¹³C NMR are critical. The symmetry of the molecule is a key feature that simplifies its NMR spectra; due to a plane of symmetry, the four protons on the cyclopropane (B1198618) ring are chemically equivalent in two pairs. youtube.com
Key spectral features anticipated for this compound include:
¹H NMR: Two distinct signals would be expected for the cyclopropane ring protons. These protons would appear as a complex multiplet pattern due to geminal and cis/trans coupling. The hydroxyl (-OH) proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR: Three signals are expected. One for the quaternary carbon bonded to the hydroxyl and nitrile groups, one for the nitrile carbon (typically in the 115-125 ppm range), and one for the two equivalent methylene (B1212753) (-CH₂-) carbons of the cyclopropane ring.
Table 1: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H | δ 3.5-5.0 | Broad Singlet | -OH proton, exchangeable with D₂O. |
| ¹H | δ 1.0-1.5 | Multiplet | Two sets of two equivalent -CH₂- protons on the cyclopropane ring. |
| ¹³C | δ 115-125 | Singlet | Nitrile carbon (-C≡N). |
| ¹³C | δ 50-60 | Singlet | Quaternary carbon (-C-OH,CN). |
| ¹³C | δ 15-25 | Singlet | Equivalent methylene carbons (-CH₂) of the ring. |
To unambiguously assign the complex proton signals and confirm the molecular structure, advanced NMR techniques are employed. ipb.pt
2D COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment is essential for establishing the connectivity between protons on the cyclopropane ring. It would show cross-peaks between the non-equivalent protons on adjacent carbons, confirming the ring system. hyphadiscovery.com
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon signals they are attached to. It would definitively link the proton multiplets observed in the ¹H spectrum to the methylene carbon signal in the ¹³C spectrum. hyphadiscovery.com
2D HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to see longer-range (2-3 bond) correlations between protons and carbons. ipb.pt This is crucial for identifying the quaternary carbon. Correlations would be observed from the cyclopropane protons to the quaternary carbon and potentially to the nitrile carbon, providing unequivocal proof of the molecule's core structure. hyphadiscovery.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight of this compound and for gaining structural information through its fragmentation pattern. rsc.org Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak [M+H]⁺ or [M-H]⁻ would be readily observed, confirming the molecular weight of 83.09 g/mol .
Under collision-induced dissociation (CID) conditions in MS/MS analysis, the molecule fragments in a predictable way based on its functional groups. nih.gov The fragmentation of cyclic ketones and other small rings can be complex, but key losses for this molecule would likely involve the stable neutral molecules H₂O, HCN, and CO. miamioh.edu The cyclopropane ring itself is relatively stable, but can also undergo ring-opening and subsequent fragmentation. docbrown.info
Table 2: Plausible Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Neutral Loss | Notes |
|---|---|---|---|
| 84 | [C₄H₅NO+H]⁺ | - | Protonated molecular ion. |
| 66 | [C₄H₄N]⁺ | H₂O | Loss of water from the hydroxyl group. |
| 56 | [C₃H₄O+H]⁺ | HCN | Loss of hydrogen cyanide. |
| 55 | [C₄H₅N-H]⁺ | - | Deprotonated molecular ion in negative mode. |
| 42 | [C₃H₆]⁺ | H, CN, OH | Fragment corresponding to the cyclopropane radical cation. docbrown.info |
Chromatographic Techniques for Separation and Purity Assessment (e.g., High-Performance Liquid Chromatography, Gas Chromatography)
Chromatographic methods are indispensable for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly suitable method for the analysis and purification of this polar compound. A reverse-phase (RP) HPLC method would likely be used. sielc.com Drawing from methods for similar polar small molecules, a C18 column would serve as the stationary phase. The mobile phase would typically consist of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic or phosphoric acid to ensure good peak shape. sielc.com Purity is determined by the area percentage of the main peak in the chromatogram.
Gas Chromatography (GC): Direct analysis of this compound by GC might be challenging due to its polarity and the presence of the hydroxyl group, which can cause peak tailing. However, analysis is possible using a polar capillary column. Alternatively, derivatization of the hydroxyl group (e.g., silylation) to form a less polar, more volatile derivative would allow for robust and high-resolution analysis on a standard non-polar GC column.
Table 3: Representative Chromatographic Conditions
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection |
|---|---|---|---|
| HPLC | Reverse Phase (e.g., C18, 5 µm) | Acetonitrile/Water gradient with 0.1% Formic Acid | UV (e.g., 210 nm), MS |
| GC | Polar (e.g., WAX) or Non-polar (post-derivatization) | Helium or Nitrogen | Flame Ionization (FID), MS |
X-ray Crystallography for Solid-State Structure Determination
For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the definitive method. This technique provides precise measurements of bond lengths, bond angles, and torsional angles within the molecule. nih.gov
If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would confirm:
The existence and geometry of the cyclopropane ring.
The precise C-C bond lengths within the strained three-membered ring.
The C-O and C-CN bond lengths and their orientation relative to the ring.
The packing of molecules in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonding between the hydroxyl group of one molecule and the nitrile or hydroxyl group of a neighboring molecule. nih.gov
This data provides the ultimate proof of the molecular structure and conformation.
Current Challenges and Future Research Directions in 1 Hydroxycyclopropane 1 Carbonitrile Chemistry
Development of Highly Efficient and Atom-Economical Synthetic Routes
The synthesis of 1-hydroxycyclopropane-1-carbonitrile is inherently challenging due to the high ring strain of the cyclopropane (B1198618) moiety and the potential for unwanted side reactions. Traditional methods for the formation of cyanohydrins often involve the addition of hydrogen cyanide (HCN) or a cyanide salt to a ketone. libretexts.orglibretexts.org In the case of this compound, the precursor would be the unstable and highly reactive cyclopropanone (B1606653).
Future research in this area is directed towards the development of catalytic, one-pot syntheses that minimize waste and improve efficiency. For instance, the direct cyanohydrination of cyclopropanone or its derivatives using catalytic amounts of a cyanide source would represent a significant advancement. organic-chemistry.org Furthermore, exploring alternative, more stable precursors to the cyclopropane ring could open new, more efficient synthetic pathways. researchgate.net
Table 1: Comparison of Potential Synthetic Approaches for this compound
| Synthetic Route | Precursors | Potential Advantages | Key Challenges |
| Direct Cyanohydrination | Cyclopropanone, HCN/NaCN | High atom economy, potentially fewer steps. | Instability of cyclopropanone, competing side reactions. byjus.com |
| From 1-Aminocyclopropanecarboxylic Acid Derivatives | 1-Aminocyclopropanecarboxylic acid esters | Readily available starting materials. google.com | Multi-step process, use of stoichiometric reagents (e.g., nitrites). google.compatsnap.com |
| Ring Contraction of Cyclobutanone (B123998) Derivatives | 1,2-Bis(silyloxy)cyclobutene | Can lead to the corresponding carboxylic acid, which could potentially be converted to the nitrile. google.com | Requires specific precursors and halogenating agents. google.com |
Expanding the Scope of Asymmetric Synthesis Methodologies
The carbon atom bearing the hydroxyl and nitrile groups in this compound is a stereocenter. The synthesis of enantiomerically pure forms of this compound is of great interest for applications in pharmaceuticals and materials science. However, achieving high enantioselectivity in the synthesis of cyanohydrins, particularly from challenging substrates like cyclopropanone, remains a significant hurdle.
Enzymatic catalysis, utilizing hydroxynitrile lyases (HNLs), has emerged as a powerful tool for the asymmetric synthesis of cyanohydrins. nih.gov These enzymes can catalyze the addition of HCN to carbonyl compounds with high enantioselectivity. nih.gov Future research will likely focus on the discovery and engineering of HNLs that are effective for the synthesis of chiral cyclopropyl (B3062369) cyanohydrins. The use of whole-cell biocatalysts in micro-aqueous reaction systems is a promising approach to enhance enzyme stability and recyclability. nih.gov
In addition to enzymatic methods, the development of chiral small-molecule catalysts and metal complexes for the asymmetric cyanation of cyclopropanone is an active area of research. diva-portal.org The design of catalysts that can effectively control the stereochemistry of the addition to a small, strained ring is a key challenge that needs to be addressed.
Exploration of Novel Reactivity and Rearrangement Pathways
The high ring strain of the cyclopropane ring in this compound makes it susceptible to ring-opening reactions. This reactivity can be both a challenge to be overcome during synthesis and an opportunity for the development of novel synthetic transformations. The presence of the hydroxyl and nitrile groups can influence the regioselectivity and stereoselectivity of these ring-opening reactions.
Future research will undoubtedly explore the rich and complex reactivity of this molecule. The controlled ring-opening of this compound under acidic, basic, or radical conditions could provide access to a variety of functionalized acyclic compounds that would be difficult to synthesize by other means. nih.govnih.gov For example, acid-catalyzed ring-opening could lead to the formation of functionalized gamma-keto nitriles.
Furthermore, the potential for rearrangement reactions, such as the Tiffeneau-Demjanov rearrangement, could be exploited to synthesize larger ring systems. Understanding and controlling these rearrangement pathways will be a key focus of future investigations.
Advances in Computational Prediction and Mechanistic Understanding
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the reactivity of complex molecules. rsc.orgscilit.com In the context of this compound, computational studies can provide valuable insights into its structure, stability, and reaction mechanisms.
Future research will leverage computational methods to:
Predict the stability and reactivity of this compound and its intermediates. DFT calculations can be used to determine the kinetic barriers for ring-opening and other reactions, guiding the design of experiments. researchgate.net
Elucidate reaction mechanisms for both the synthesis and subsequent transformations of the molecule. This understanding is crucial for optimizing reaction conditions and developing new catalytic systems. rsc.org
Design novel catalysts for the asymmetric synthesis of this compound. Computational screening can help identify promising catalyst structures before they are synthesized in the lab. nih.gov
By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new chemistry related to this fascinating molecule.
Industrial Scale-Up Considerations and Process Optimization
The transition from a laboratory-scale synthesis to an industrial-scale process presents a unique set of challenges. For this compound, these challenges are amplified by the potential hazards associated with the use of cyanide and the inherent instability of the cyclopropane ring.
Key considerations for the industrial scale-up include:
Safety: The use of highly toxic reagents like hydrogen cyanide necessitates robust safety protocols and engineering controls. The development of in situ generation methods for HCN can mitigate some of these risks. libretexts.org
Process Optimization: Optimizing reaction parameters such as temperature, pressure, and catalyst loading is crucial for maximizing yield and minimizing byproducts. Continuous flow chemistry offers a promising alternative to batch processing, providing better control over reaction conditions and improving safety.
Purification: The development of efficient and scalable purification methods is essential for obtaining high-purity this compound.
Future research in this area will focus on the development of robust and scalable synthetic processes that are both economically viable and environmentally friendly. This includes exploring alternative, less hazardous cyanide sources and developing efficient downstream processing techniques. The development of scalable processes for related building blocks provides a roadmap for the industrial production of cyclopropane derivatives. acs.orgminakem.com
Q & A
Q. What are the common synthetic routes for 1-hydroxycyclopropane-1-carbonitrile, and how are reaction conditions optimized?
Methodological Answer: this compound is typically synthesized via cyclopropanation of nitrile-containing precursors. A widely used method involves the base-mediated reaction of α,β-unsaturated nitriles with dihaloalkanes (e.g., CH₂Br₂) to form the cyclopropane ring . For example, arylacetonitriles can react with dibromomethane in the presence of NaH or KOtBu to yield substituted cyclopropanecarbonitriles. Optimization includes:
- Temperature control : Reactions are often conducted at 0–25°C to minimize side products.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
- Stoichiometry : A 1:1.2 molar ratio of nitrile to dihaloalkane ensures complete conversion .
Validation : Purity is confirmed via HPLC (≥95%) and NMR (e.g., cyclopropane proton signals at δ 1.2–1.8 ppm) .
Q. How is the structural integrity of this compound validated in experimental settings?
Methodological Answer: Structural characterization combines spectroscopic and crystallographic techniques:
- X-ray crystallography : Resolves bond angles (e.g., cyclopropane C-C-C angles ~60°) and confirms hydroxyl and nitrile group positions .
- FT-IR : Key peaks include O-H stretch (~3200–3500 cm⁻¹) and C≡N stretch (~2200–2250 cm⁻¹) .
- NMR : ¹³C NMR distinguishes cyclopropane carbons (δ 15–25 ppm) from nitrile carbons (δ 110–120 ppm) .
Contradictions : Discrepancies in melting points (e.g., 214–220°C vs. literature values) may arise from polymorphic forms or impurities, requiring DSC analysis for resolution .
Q. What safety protocols are critical when handling this compound?
Methodological Answer: Safety measures are informed by GHS classifications and experimental
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation of vapors (P261 precaution) .
- First aid : For skin contact, rinse with water for 15 min; for eye exposure, irrigate with saline solution immediately .
Note : Toxicity data gaps exist; assume acute toxicity (Oral Tox. 4) until further studies .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound derivatives be resolved?
Methodological Answer: Contradictions in NMR or IR spectra often stem from:
- Tautomerism : Equilibrium between hydroxyl and keto forms alters peak positions. Use variable-temperature NMR to track dynamic behavior .
- Solvent effects : Polar solvents (e.g., DMSO) shift proton signals; compare data across solvents .
- Impurity profiling : LC-MS identifies byproducts (e.g., hydrolysis to carboxylic acids) that skew results .
Case Study : Inconsistent ¹H NMR integration ratios may indicate incomplete purification; repeat column chromatography with silica gel (hexane/EtOAc gradient) .
Q. What mechanistic insights explain the reactivity of this compound in heterocyclic synthesis?
Methodological Answer: The compound acts as a bifunctional intermediate due to:
- Nitrile group : Participates in nucleophilic additions (e.g., with amines to form amidines) .
- Cyclopropane ring strain : Facilitates ring-opening reactions under acidic/basic conditions to generate α,β-unsaturated nitriles .
Mechanistic Example : In the presence of aryl halides, Pd-catalyzed coupling reactions yield 1-arylcyclopropanecarbonitriles, key precursors to indole and pyridine derivatives .
Q. How do steric and electronic effects influence the stability of this compound under varying pH?
Methodological Answer: Stability studies reveal:
- Acidic conditions (pH < 3) : Rapid hydrolysis to cyclopropanecarboxylic acid via protonation of the hydroxyl group .
- Basic conditions (pH > 10) : Degradation via nitrile hydrolysis to amides; monitor via FT-IR loss of C≡N peak .
Mitigation : Store at pH 6–8 (buffer solutions) and −20°C to extend shelf life (>5 years) .
Q. What strategies optimize the enantiomeric purity of this compound for chiral studies?
Methodological Answer: Enantioselective synthesis approaches include:
- Chiral auxiliaries : Use (R)- or (S)-BINOL ligands in asymmetric cyclopropanation .
- Chromatographic resolution : Chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
Validation : Polarimetry ([α]D²⁵) and circular dichroism (CD) confirm enantiomeric excess (>98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
